

An In-depth Technical Guide to 3-Fluoro-5-nitrotoluene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-5-nitrotoluene

Cat. No.: B1316701

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitrotoluene is an aromatic organic compound that serves as a valuable intermediate in various fields of chemical synthesis. Its structure, featuring a toluene backbone substituted with both a fluorine atom and a nitro group, makes it a versatile building block, particularly in the development of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the reactivity of the aromatic ring, enabling a range of subsequent chemical transformations. This guide provides a comprehensive overview of the available technical data on **3-Fluoro-5-nitrotoluene**, including its properties, a likely synthesis protocol, and its chemical identity.

Physicochemical Properties

The following table summarizes the key quantitative data for **3-Fluoro-5-nitrotoluene**.

Property	Value	Source(s)
Molecular Formula	$C_7H_6FNO_2$	[1]
Molecular Weight	155.13 g/mol	[1]
CAS Number	499-08-1	[1] [2]
Appearance	Yellow, crystalline solid	[1]
Melting Point	41-44 °C	[1]
Boiling Point	230.0 ± 20.0 °C at 760 mmHg	[1]
Purity	Typically ≥98%	[2]

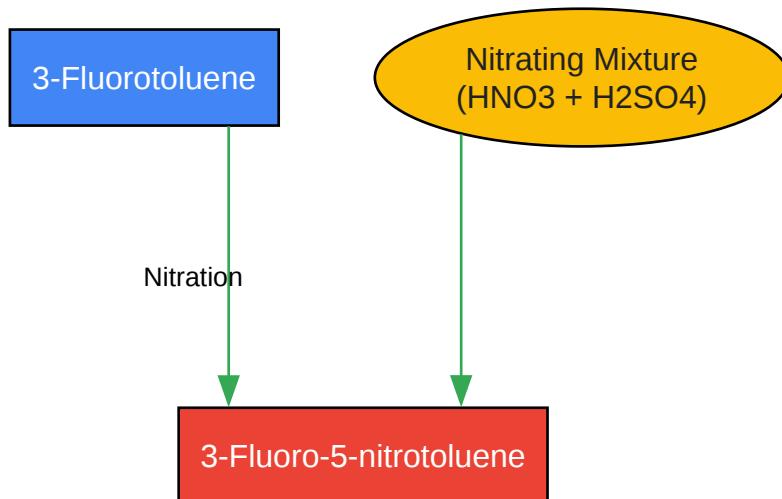
Synthesis of 3-Fluoro-5-nitrotoluene

While a specific, detailed experimental protocol for the synthesis of **3-Fluoro-5-nitrotoluene** is not readily available in published literature, a common and expected method is the nitration of 3-fluorotoluene. The following protocol is a representative procedure based on the synthesis of similar isomers^{[3][4][5]}.

Experimental Protocol: Nitration of 3-Fluorotoluene

Materials:

- 3-Fluorotoluene
- Concentrated Nitric Acid (e.g., 68%)
- Concentrated Sulfuric Acid (e.g., 96%)
- Ice
- Dichloromethane (or other suitable organic solvent)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Sodium Bicarbonate solution (saturated)


- Water

Procedure:

- Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a measured amount of concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.
- Nitration Reaction: While maintaining the low temperature and vigorous stirring, slowly add 3-fluorotoluene to the nitrating mixture. The rate of addition should be controlled to keep the reaction temperature between 0-10 °C.
- Reaction Monitoring: After the addition is complete, continue to stir the mixture in the ice bath for a specified period (e.g., 1-2 hours) and then allow it to slowly warm to room temperature, stirring for an additional period. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.
- Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure **3-Fluoro-5-nitrotoluene**.

Synthesis Pathway

The synthesis of **3-Fluoro-5-nitrotoluene** is expected to proceed via the electrophilic aromatic substitution of 3-fluorotoluene. The methyl and fluoro substituents direct the incoming nitro group to the meta position relative to the methyl group and ortho/para to the fluoro group, with steric hindrance and electronic effects influencing the final isomer distribution.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Fluoro-5-nitrotoluene** from 3-fluorotoluene.

Spectroscopic Data

Detailed, experimentally verified spectral data (^1H NMR, ^{13}C NMR, IR, MS) for **3-Fluoro-5-nitrotoluene** are not widely available in public spectral databases. However, data for its isomers, such as 2-fluoro-5-nitrotoluene and 3-fluoro-4-nitrotoluene, are available and can provide an indication of the expected spectral characteristics[6][7][8][9][10][11][12].

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by fluorine-proton coupling, in addition to a singlet for the methyl group.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant ($^1\text{J}_{\text{CF}}$).

- IR Spectroscopy: The infrared spectrum is expected to show strong absorption bands characteristic of the nitro group (typically around $1530\text{-}1500\text{ cm}^{-1}$ and $1350\text{-}1330\text{ cm}^{-1}$) and C-F stretching vibrations.
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 155.13 g/mol .

Discovery and History

The specific details regarding the first synthesis and the historical development of **3-Fluoro-5-nitrotoluene** are not well-documented in readily accessible historical records. The synthesis of nitrotoluenes, in general, has a long history dating back to the 19th century, with significant developments in nitration chemistry occurring during that period[13]. The introduction of fluorine into aromatic compounds is a more modern development in organic synthesis.

Safety Information

3-Fluoro-5-nitrotoluene is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data sheets, it is considered harmful if swallowed, and may cause skin, eye, and respiratory irritation[1]. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-Fluoro-5-nitrotoluene is a key chemical intermediate with established physicochemical properties. While specific historical and detailed spectral data are sparse in the public domain, its synthesis can be reliably achieved through the nitration of 3-fluorotoluene. This guide provides a foundational understanding of this compound for professionals in research and development, highlighting its properties and a practical approach to its synthesis. Further research into its applications, particularly in the synthesis of novel bioactive molecules, is a promising area for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-5-nitrotoluene | 499-08-1 [sigmaaldrich.com]
- 2. 3-Fluoro-5-nitrotoluene [sobekbio.com]
- 3. Page loading... [guidechem.com]
- 4. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. 3-Fluoro-4-nitrotoluene(446-34-4) 13C NMR spectrum [chemicalbook.com]
- 7. 3-Fluoro-4-nitrotoluene(446-34-4) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Fluoro-3-nitrotoluene(446-11-7) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]
- 10. 2-Fluoro-5-nitrotoluene(455-88-9) 1H NMR spectrum [chemicalbook.com]
- 11. 3-Fluoro-4-nitrotoluene(446-34-4) IR Spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-5-nitrotoluene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316701#discovery-and-history-of-3-fluoro-5-nitrotoluene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com